Comparative Reactivity: Decyl vs. t-Butyl, Hexyl, and Octyl Chloroacetates in Ethylene Oxide Insertion
In a direct comparative study of alkyl chloroacetate reactivity with ethylene oxide (EO) in N,N-dimethylacetamide (DMA) catalyzed by zinc chloride, decyl chloroacetate yielded 19% of the corresponding alkyl 2-chloroethoxyacetate product [1]. Under identical experimental conditions, t-butyl chloroacetate produced the highest yield at 33%, while hexyl chloroacetate yielded 28% and octyl chloroacetate yielded 22%. The study explicitly established that both branching and increasing alkyl chain length diminish reaction yield in this insertion reaction [1].
| Evidence Dimension | Reaction yield of ethylene oxide insertion into C-Cl bond |
|---|---|
| Target Compound Data | 19% yield (decyl chloroacetate) |
| Comparator Or Baseline | t-butyl chloroacetate: 33% yield; hexyl chloroacetate: 28% yield; octyl chloroacetate: 22% yield |
| Quantified Difference | Decyl yield is 14 percentage points lower than t-butyl; 9 points lower than hexyl; 3 points lower than octyl |
| Conditions | Reaction with ethylene oxide in N,N-dimethylacetamide (DMA), ZnCl₂ catalyst (1/30-1/10 molar ratio to substrate), 110-120°C |
Why This Matters
This data enables synthetic chemists to accurately predict decyl chloroacetate's reaction efficiency relative to homologs and select the optimal chain length for a given synthetic transformation.
- [1] Preparation of Alkyl 2-Chloroethoxyacetates from the Reactions of Alkyl Chloroacetates with Ethylene Oxide. Journal of Japan Oil Chemists' Society. 1980;29(1):49-52. View Source
